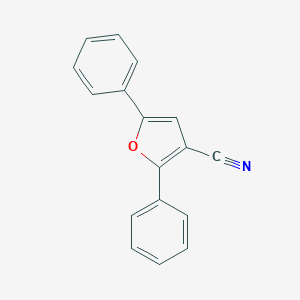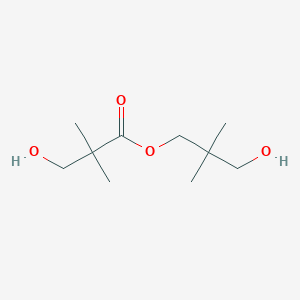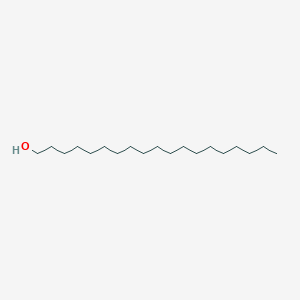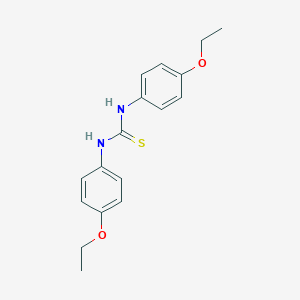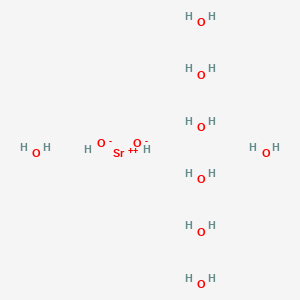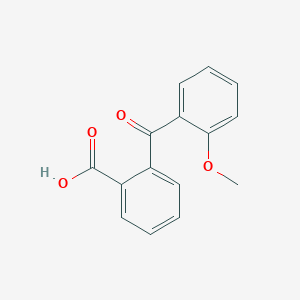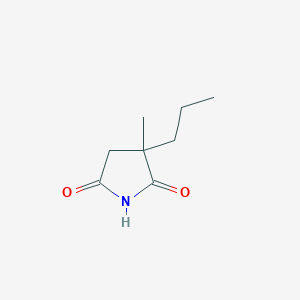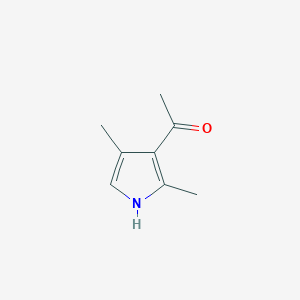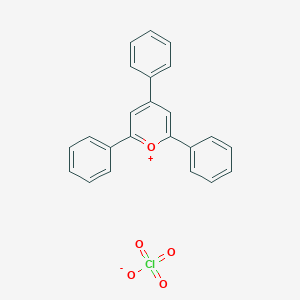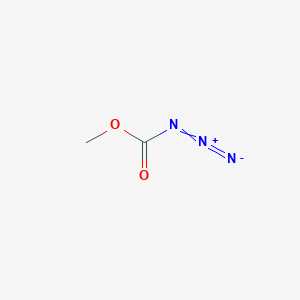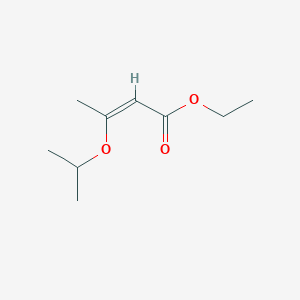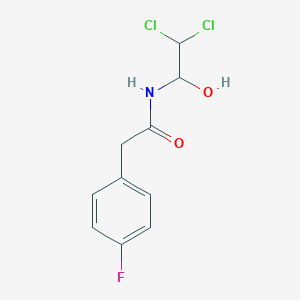
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide, also known as DCFH-DA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a fluorescent dye that is commonly used to measure intracellular reactive oxygen species (ROS) levels in various biological systems.
Mécanisme D'action
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is a non-fluorescent compound that can freely diffuse across the cell membrane. Once inside the cell, N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is hydrolyzed by intracellular esterases to form DCFH, which is then oxidized by ROS to form the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is directly proportional to the intracellular ROS levels.
Effets Biochimiques Et Physiologiques
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide has been shown to have minimal cytotoxicity and does not interfere with cellular metabolism. However, it is important to note that the oxidation of DCFH by ROS is not specific to any particular ROS species, and the fluorescence intensity of DCF can be influenced by various factors, including pH, temperature, and the presence of other fluorescent compounds.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide has several advantages over other fluorescent probes used to measure intracellular ROS levels. It has a high sensitivity and can detect ROS levels in real-time, making it useful for monitoring changes in ROS levels during cellular processes. Additionally, N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is relatively easy to use and does not require specialized equipment. However, it is important to note that the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide has some limitations. The fluorescence of DCF can be influenced by various factors, including pH, temperature, and the presence of other fluorescent compounds. Additionally, the oxidation of DCFH by ROS is not specific to any particular ROS species, which can make it difficult to distinguish between different ROS species.
Orientations Futures
There are several future directions for the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide in scientific research. One area of interest is the development of new fluorescent probes that are more specific for different ROS species. Additionally, the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide in combination with other fluorescent probes can provide a more comprehensive understanding of the underlying mechanisms of oxidative stress in various biological systems. Furthermore, the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide in in vivo studies can provide valuable insights into the role of ROS in disease progression and treatment.
Méthodes De Synthèse
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide can be synthesized by reacting 2,2-dichloroethanol with 4-fluoroacetophenone in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained by reacting the intermediate with hydroxylamine hydrochloride.
Applications De Recherche Scientifique
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is commonly used as a fluorescent probe to measure intracellular ROS levels in various biological systems, including cells, tissues, and organs. ROS are highly reactive molecules that play a crucial role in cellular signaling and oxidative stress. The measurement of intracellular ROS levels is important in understanding the underlying mechanisms of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
Numéro CAS |
1212-25-5 |
|---|---|
Nom du produit |
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide |
Formule moléculaire |
C10H10Cl2FNO2 |
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C10H10Cl2FNO2/c11-9(12)10(16)14-8(15)5-6-1-3-7(13)4-2-6/h1-4,9-10,16H,5H2,(H,14,15) |
Clé InChI |
LNMOMAPHKHLJLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC(C(Cl)Cl)O)F |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NC(C(Cl)Cl)O)F |
Synonymes |
N-(2,2-Dichloro-1-hydroxyethyl)-4-fluorobenzeneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



